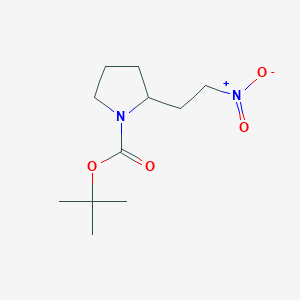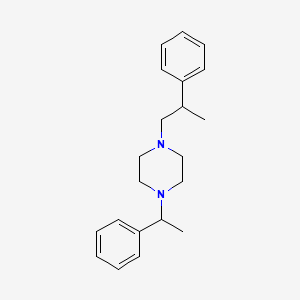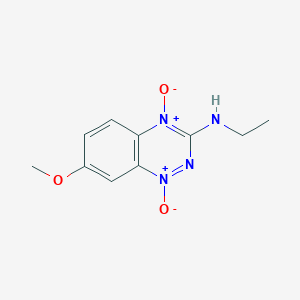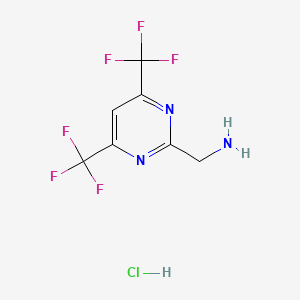![molecular formula C23H35N3O6S B15173655 2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid](/img/structure/B15173655.png)
2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid is a complex organic compound with a molecular formula of C29H39N3O6S. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It features a piperidine ring, a sulfonyl group, and an alanyl moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the piperidine intermediate: This step involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions.
Introduction of the sulfonyl group: The piperidine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with L-alanine: The sulfonylated piperidine is coupled with L-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the alanyl moiety can contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-phenylalanyl}-4-piperidinyl)carbonyl]amino}heptanoic acid: Similar structure but with a phenylalanyl group instead of an alanyl group.
4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Contains a similar sulfonyl group but lacks the piperidine and alanyl moieties.
Uniqueness
2-{[(1-{N-[(4-methylphenyl)sulfonyl]-L-alanyl}piperidin-4-yl)carbonyl]amino}heptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H35N3O6S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
2-[[1-[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]piperidine-4-carbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C23H35N3O6S/c1-4-5-6-7-20(23(29)30)24-21(27)18-12-14-26(15-13-18)22(28)17(3)25-33(31,32)19-10-8-16(2)9-11-19/h8-11,17-18,20,25H,4-7,12-15H2,1-3H3,(H,24,27)(H,29,30)/t17-,20?/m0/s1 |
Clé InChI |
WEIUBJGBFOYNTR-DIMJTDRSSA-N |
SMILES isomérique |
CCCCCC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](C)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCCC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
![(2S)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B15173599.png)


![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)

![Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate](/img/structure/B15173629.png)

![N-{(2S)-1-[(3-butoxypropyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15173637.png)
![tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate](/img/structure/B15173638.png)

![2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol](/img/structure/B15173664.png)
